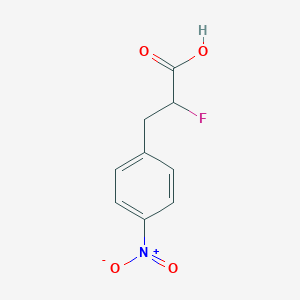

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate, also known as (S)-Boc-FPS, is an organosulfur compound used in organic synthesis. It is a versatile sulfonyl-based reagent that is used in a variety of reactions, including the formation of carbon-sulfur bonds, the introduction of sulfonyl groups into organic molecules, and the synthesis of peptides. This compound has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Coupling Reactions : (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate has been utilized in coupling reactions, demonstrating its role in synthesizing complex organic molecules. For example, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting the compound's utility in facilitating versatile chemical bonds (Wustrow & Wise, 1991).

Reactivities Towards Bases : The reactivities of similar sulfonyl compounds towards bases such as potassium tert-butoxide have been explored. For instance, when 3- and 4-fluoropyridine are treated with a mixture of potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide (DMSO), they convert into corresponding tert-butoxypyridines, showcasing the compound's reactivity and potential for derivatization in organic synthesis (Zoest & Hertog, 2010).

C-H Bond Activation : The activation of C-H bonds is another significant application. For example, 2-tert-Butyl-6-(4-fluorophenyl)pyridine reacts with K(2)PtCl(4) via the activation of an sp(2) C-H bond, leading to a complex that contains a bifurcated agostic interaction. This showcases the compound's utility in catalyzing reactions that involve the activation of C-H bonds, which is pivotal in the synthesis of cyclometalated complexes (Crosby, Clarkson, & Rourke, 2009).

Fluorination Capabilities : The compound has been linked to fluorination reactions. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, was identified for its high thermal stability and resistance to aqueous hydrolysis, demonstrating its utility as a deoxofluorinating agent with superior capabilities compared to existing reagents. This highlights the potential of this compound and related compounds in facilitating fluorination reactions, which are crucial in drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).

Chemical Transformations

- Intramolecular Cyclization : Intramolecular cyclization of 6-Amino-3-keto Sulfones showcases the compound's utility in the synthesis of heterocyclic compounds, including pyrroles and pyrrolidines, highlighting its versatility in creating complex molecular architectures (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDWIHGJVMGGGW-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2731634.png)

![Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2731635.png)

![3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2731636.png)

![Tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2731648.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)

![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)